molecular formula C17H18N2O B4646545 N-(3,5-dimethylphenyl)-1-indolinecarboxamide

N-(3,5-dimethylphenyl)-1-indolinecarboxamide

Cat. No. B4646545
M. Wt: 266.34 g/mol
InChI Key: HCKZLQZNLUTHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-1-indolinecarboxamide, also known as CLQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a tool for studying cellular processes and as a potential treatment for certain diseases. In

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit autophagy, a process by which cells break down and recycle damaged or unwanted components. This inhibition has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-indolinecarboxamide involves its ability to inhibit the activity of the protein kinase ULK1, which is a key regulator of autophagy. By inhibiting ULK1, N-(3,5-dimethylphenyl)-1-indolinecarboxamide prevents the initiation of autophagy and promotes the accumulation of damaged cellular components. This accumulation can lead to cell death in certain circumstances, making N-(3,5-dimethylphenyl)-1-indolinecarboxamide a potential tool for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting autophagy, it has been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethylphenyl)-1-indolinecarboxamide for laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in experiments. Additionally, its ability to inhibit autophagy makes it a useful tool for studying cellular processes. However, one limitation of N-(3,5-dimethylphenyl)-1-indolinecarboxamide is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-indolinecarboxamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosages for use in experiments. Finally, there is potential for the development of new compounds based on N-(3,5-dimethylphenyl)-1-indolinecarboxamide that may have improved efficacy and fewer side effects.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-9-13(2)11-15(10-12)18-17(20)19-8-7-14-5-3-4-6-16(14)19/h3-6,9-11H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZLQZNLUTHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.